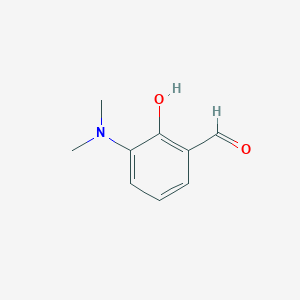
3-(Dimethylamino)-2-hydroxybenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Dimethylamino)-2-hydroxybenzaldehyde is an organic compound with the molecular formula C9H11NO2 It is a derivative of benzaldehyde, where the benzene ring is substituted with a dimethylamino group at the 3-position and a hydroxyl group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-2-hydroxybenzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxybenzaldehyde and dimethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The temperature is maintained at a moderate level to ensure the desired reaction proceeds efficiently.
Catalysts: Catalysts such as acids or bases may be used to facilitate the reaction and improve yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced techniques such as distillation and crystallization are employed to purify the final product.
化学反応の分析
Types of Reactions
3-(Dimethylamino)-2-hydroxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The dimethylamino and hydroxyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
科学的研究の応用
3-(Dimethylamino)-2-hydroxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound can be used in biochemical assays and as a reagent in the study of enzyme mechanisms.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 3-(Dimethylamino)-2-hydroxybenzaldehyde exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxyl group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
3-(Dimethylamino)benzaldehyde: Lacks the hydroxyl group, which affects its reactivity and applications.
2-Hydroxybenzaldehyde: Lacks the dimethylamino group, leading to different chemical properties and uses.
3-(Dimethylamino)-1-propylamine: A related compound with different functional groups and applications.
Uniqueness
3-(Dimethylamino)-2-hydroxybenzaldehyde is unique due to the presence of both the dimethylamino and hydroxyl groups on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it valuable in various synthetic and research applications.
生物活性
3-(Dimethylamino)-2-hydroxybenzaldehyde (commonly referred to as DMAB) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of DMAB, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
DMAB is characterized by the presence of a dimethylamino group and a hydroxyl group adjacent to an aldehyde functional group. This unique structure contributes to its reactivity and biological activity.
The biological activity of DMAB can be attributed to several mechanisms:
- Enzyme Inhibition : DMAB has been studied for its inhibitory effects on various enzymes. For instance, it has shown potential in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in the treatment of neurodegenerative diseases such as Alzheimer's disease .
- Antimicrobial Activity : Research indicates that DMAB exhibits antimicrobial properties against a range of pathogens, making it a candidate for developing new antimicrobial agents .
- Antioxidant Properties : The compound has been noted for its antioxidant capabilities, which may help mitigate oxidative stress-related damage in cells.
In Vitro Studies
Numerous studies have evaluated the biological activity of DMAB through in vitro assays:
- Enzyme Inhibition Studies : A study reported that DMAB derivatives demonstrated significant inhibition against AChE and BChE, with IC50 values indicating effective potency . The presence of the dimethylamino group was found to enhance the binding affinity to these enzymes.
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| This compound | 12.5 | AChE |
| This compound | 15.8 | BChE |
- Antimicrobial Activity : In another study, DMAB showed promising results against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Case Studies
- Alzheimer's Disease Research : A research team synthesized a series of DMAB derivatives aimed at enhancing their inhibitory effects on cholinesterases. One derivative exhibited an IC50 value of 9.5 µM against AChE, suggesting that modifications to the DMAB structure can lead to improved therapeutic agents for Alzheimer's disease .
- Antimicrobial Development : In a comparative study assessing various phenolic compounds, DMAB was highlighted for its significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound in antibiotic development .
特性
分子式 |
C9H11NO2 |
|---|---|
分子量 |
165.19 g/mol |
IUPAC名 |
3-(dimethylamino)-2-hydroxybenzaldehyde |
InChI |
InChI=1S/C9H11NO2/c1-10(2)8-5-3-4-7(6-11)9(8)12/h3-6,12H,1-2H3 |
InChIキー |
RGKMSRDVNPZOEP-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=CC(=C1O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















